

Application Notes: Synthesis of Spiroyrans using 3,3-Dimethyl-6-nitroindoline Precursors

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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindoline

Cat. No.: B071290

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Introduction

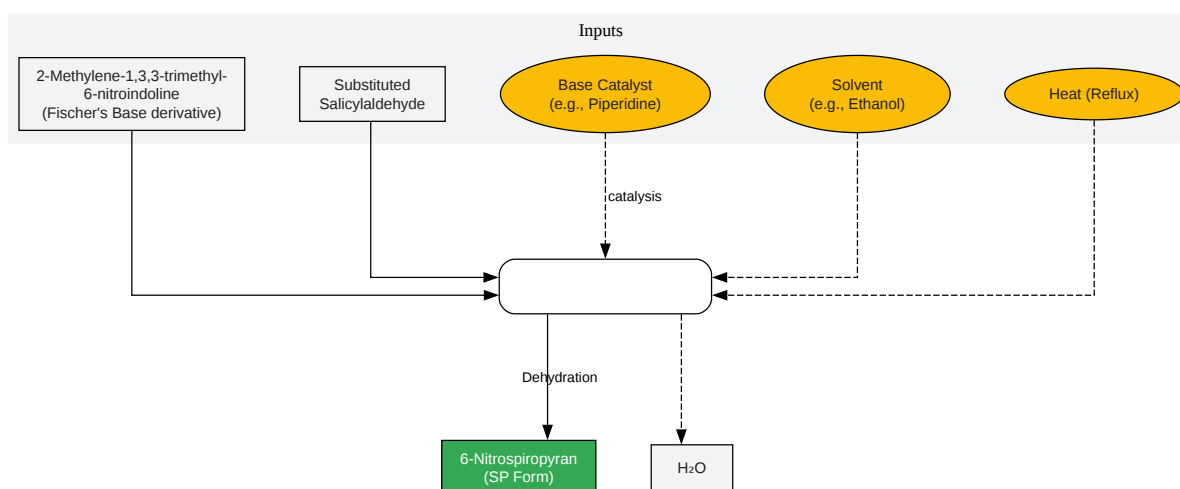
Spiroyrans are a prominent class of photochromic organic compounds renowned for their ability to undergo reversible isomerization between two distinct forms: a colorless, thermodynamically stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1][2] This transformation can be triggered by external stimuli such as UV light, heat, or changes in solvent polarity, leading to significant alterations in their absorption spectra, fluorescence, and dipole moment.[2][3] The general structure consists of two heterocyclic moieties, typically an indoline and a chromene, linked by a common spiro carbon atom.[4] The 6-nitro substitution on the indoline part is common and enhances the photochromic properties.[3]

The most prevalent synthetic route involves the condensation reaction between a 2-methyleneindoline derivative (commonly known as a Fischer's base) and a substituted ortho-hydroxy aromatic aldehyde, such as salicylaldehyde.[1][2] This document provides detailed protocols and quantitative data for the synthesis of 6-nitro-substituted spiroyrans, targeting researchers in materials science, chemistry, and drug development.

General Reaction Mechanism

The synthesis of spiroyrans is typically achieved by the condensation of an appropriate 2-methyleneindoline salt with a substituted salicylaldehyde in the presence of a base catalyst like piperidine or pyridine.[1] The reaction proceeds via a nucleophilic attack of the Fischer's base

on the aldehyde's carbonyl group, followed by an intramolecular cyclization and dehydration to yield the final spiropyran product.



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Figure 1: General reaction scheme for the base-catalyzed synthesis of 6-nitrospiropyrans.

Data Presentation: Synthesis Parameters

The following table summarizes various reported reaction conditions for the synthesis of 6-nitrospiropyran derivatives. This data is compiled to facilitate the comparison of different synthetic approaches.

Spiro yran Derivat ive	Indolin e Precur sor	Aldehy de Precur sor	Solven t	Cataly st	Temp. (°C)	Time (h)	Yield (%)	Refere nce
1',3'- dihydro- 3',3'- dimethy l-1'- ethyl-6- nitro- spiro(2 H-1- benzop yran- 2,2'- (2H)- indole)	1-ethyl- 3,3- dimethy l-2- methyle neindoli ne	2- hydroxy -5- nitroben zaldehy de	Ethanol	N/A	Reflux	N/A	79	[5]
1',3'- dihydro- 3',3'- dimethy l-1'- propyl- 6-nitro- spiro(2 H-1- benzop yran- 2,2'- (2H)- indole)	3,3- dimethy l-2- methyle ne-1- propylin doline	2- hydroxy -5- nitroben zaldehy de	Ethanol	N/A	Reflux	N/A	88	[5]
1',3'- dihydro- 1'-(1- methylp	1-sec- butyl- 3,3- dimethy	2- hydroxy -5- nitroben	Ethanol	N/A	Reflux	N/A	80	[5]

ropyl)-3'	I-2-	zaldehy							
,3'-	methyle	de							
dimethy	neindoli								
I-6-	ne								
nitro-									
spiro(2									
H-1-									
benzop									
yan-									
2,2'-									
(2H)-									
indole)									
1',3'-									
dihydro-									
1'-(1-									
methyla									
cetate)-	methyl-								
3',3'-	2-(3,3-	2-							
dimethy	dimethy	hydroxy							
I-6-	I-2-	-5-							
nitro-	methyle	nitroben	Ethanol	N/A	Reflux	N/A	70	[5]	
spiro(2	neindoli	zaldehy							
H-1-	n-1-	de							
benzop	yl)aceta								
yan-	te								
2,2'-									
(2H)-									
indole)									
6-(3',3'-	6-(3,3-	2-	Ethanol	N/A	85	18	39	[6]	
dimethy	dimethy	hydroxy							
I-6-	I-2-	-5-							
nitrospir	methyle	nitroben							
o[chrom	neindoli	zaldehy							
ene-	n-1-	de							
2,2'-	yl)hexa								
indoline	n-1-ol								
]1'-									

yl)hexa

n-1-ol

3',3'-

Dimeth

yl-1'-(β-

hydroxy

ethyl)-6

-

nitrospir

o[2H-1-

benzop

yran-

2,2'-

indoline

]

1-(2-

Hydrox

yethyl)-

2,3,3-

trimethy

l-3H-

indoliu

m salt

5-

Nitrosali

cylalde

hyde

Ethanol

Piperidi

ne

85

24

59.7

[\[7\]](#)

General

Spiropy

ran

Derivati

ves

Indoline

derivati

ves

Salicyla

ldehyde

derivati

ves

None

N/A

N/A
(MW)0.17-
0.25

72-99

[\[8\]](#)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Nitrospiropyrans via Conventional Heating

This protocol describes a general method for synthesizing 6-nitrospiropyrans based on the condensation of a 2-methyleneindoline precursor with a nitro-substituted salicylaldehyde in ethanol.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Substituted 2-methyleneindoline (Fischer's base) (1.0 equiv.)
- Substituted 2-hydroxy-5-nitrobenzaldehyde (1.0 - 1.2 equiv.)
- Anhydrous Ethanol

- Piperidine (optional, as catalyst, ~1.0 equiv.)^[7]

- Hexane

- Ethyl Acetate

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Rotary evaporator
- Beakers and filtering funnel
- Silica gel for column chromatography

Procedure:

- Dissolve the substituted 2-methyleneindoline (1.0 equiv.) and 2-hydroxy-5-nitrobenzaldehyde (1.0-1.2 equiv.) in a round-bottom flask containing anhydrous ethanol (approx. 15-50 mL per gram of indoline).^{[5][7]}
- If a catalyst is used, add piperidine (1.0 equiv.) to the solution.^[7] The reaction mixture will often turn a deep color.
- Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with constant stirring.^[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary significantly, typically from 18 to 24 hours.^{[6][7]}
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.^{[6][7]}

- The resulting crude solid or oil is then subjected to purification.

Purification:

- Suspend the crude residue in a non-polar solvent like hexane and sonicate the mixture.[\[7\]](#)
- Filter the resulting solid.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[\[6\]](#)[\[7\]](#)
- Dry the purified product under high vacuum. The final product is often a colored solid (e.g., pink, brown, or blue).[\[5\]](#)[\[7\]](#)

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and high-yield alternative to conventional heating by using microwave irradiation without a solvent.[\[8\]](#)

Materials:

- Indoline derivative (1.0 equiv.)
- Substituted salicylaldehyde (1.0 equiv.)

Equipment:

- Microwave reactor or a domestic microwave oven (power output ~300 W)
- Beaker or vial suitable for microwave synthesis

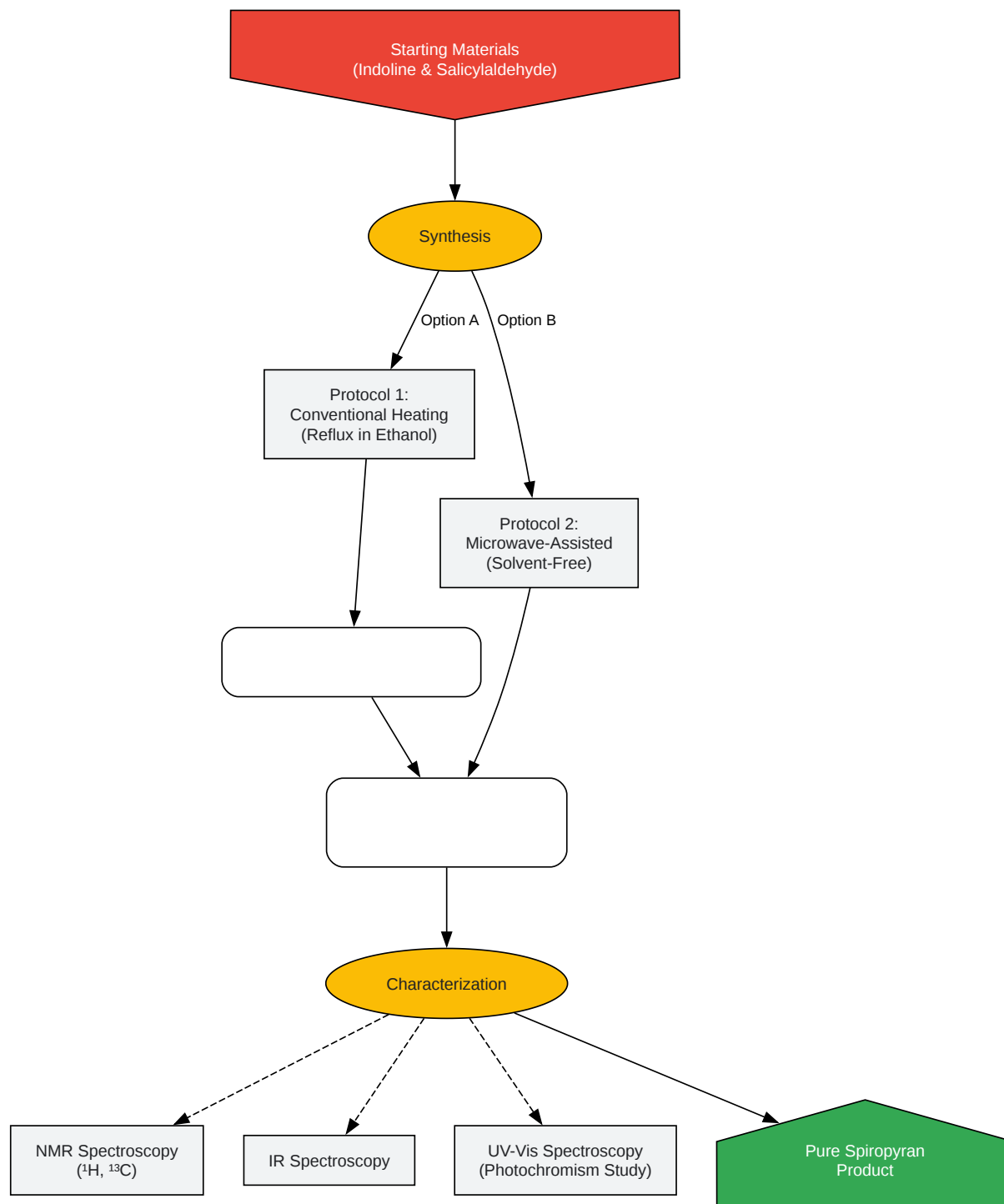
Procedure:

- In a beaker, thoroughly mix the indoline derivative (1.0 equiv.) and the salicylaldehyde derivative (1.0 equiv.).[\[8\]](#)
- Place the beaker in the microwave reactor.

- Irradiate the mixture for 10-15 minutes at a power of 300 W.^[8] The reaction progress can be monitored by observing color changes and confirmed with TLC.
- After irradiation, allow the mixture to cool to room temperature.
- The resulting solid product is typically of high purity but can be further purified by recrystallization if necessary. This method often results in yields exceeding 70%.^[8]

Experimental Workflow

The overall process for synthesizing and characterizing spiropyrans follows a logical sequence from starting materials to the final validated compound.



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Figure 2: Experimental workflow for the synthesis and characterization of spiropyrans.

Characterization

The successful synthesis and structure of the spiropyran compounds are confirmed using standard spectroscopic techniques.

- NMR Spectroscopy (^1H and ^{13}C): Used to confirm the molecular structure. Key signals include those for the gem-dimethyl groups on the indoline ring and the vinylic protons of the pyran ring.[5]
- IR Spectroscopy: Useful for identifying functional groups. The disappearance of the aldehyde C=O stretch and the appearance of a characteristic spiro C-O bond vibration (around 940-960 cm^{-1}) confirms the formation of the spiropyran ring system.[4][5]
- UV-Vis Spectroscopy: Essential for verifying the photochromic behavior. In a non-polar solvent and in the dark, the spiropyran form shows absorption in the UV region.[3] Upon irradiation with UV light (e.g., 365 nm), the solution develops color, and a new, strong absorption band appears in the visible region (typically 500-600 nm), corresponding to the formation of the open merocyanine form.[9]

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